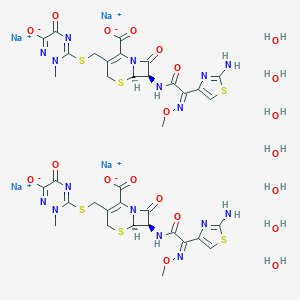
Ceftriaxone disodium salt hemiheptahydrate
Descripción general
Descripción
Ceftriaxone disodium salt hemiheptahydrate is a third-generation cephalosporin antibiotic . It is chemically synthesized from 7-aminocephalosporanic acid (7-ACA) and has a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria . It is also thought to increase EAAT2 pump expression in the central nervous system and to reduce glutamatergic toxicity .
Synthesis Analysis
Ceftriaxone sodium is chemically synthesized from 7-aminocephalosporanic acid (7-ACA). The quality of ceftriaxone sodium raw material is the most important factor in replicating the formulation, and a key factor affecting the quality of raw materials is the ceftriaxone sodium crystallisation process .Molecular Structure Analysis
The molecular formula of this compound is C36H46N16Na4O21S6 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in water .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of ceftriaxone sodium hemiheptahydrate has been elucidated using synchrotron X-ray powder diffraction data and density functional techniques, revealing details about its hydrogen bonding and coordination (González et al., 2020).
Complex Formation and Antibacterial Properties
- Research has explored the synthesis and characterization of a calcium complex of ceftriaxone. This complex demonstrated specific antibacterial properties, differing from those of ceftriaxone disodium salt (Novikova et al., 2021).
Electrochemical Studies
- A study conducted cyclic voltammetry of ceftriaxone disodium salt with Cobalt chloride, providing insights into the complex's oxidation and reduction mechanisms and its interaction with CoCl2 (Gomaa et al., 2019).
Pharmaceutical Quality Control
- Development of a new UV spectrophotometric method for the determination and quantification of ceftriaxone sodium has been reported. This method offers a rapid and simple approach for analyzing ceftriaxone in pharmaceutical formulations (Aléssio et al., 2017).
Study on Ceftriaxone Distribution
- An investigation into the distribution of ceftriaxone into rat-tail intervertebral discs provided data on its penetration pathway, highlighting the importance of blood supply for its diffusion into these tissues (Lin et al., 2010).
Interaction with Other Compounds
- Research on a Pb(II) complex with ceftriaxone showed unique antibacterial activity against certain bacteria, differing from that of ceftriaxone alone (Lykhin et al., 2014).
Solubility and Precipitation Studies
- A study assessing the formation of ceftriaxone-calcium precipitates in human plasma provided insights into the solubility and risks associated with this combination, critical for safe clinical use (Schmutz et al., 2011).
Analytical Method Development
- Development of a liquid chromatography-tandem mass spectrometry method for ceftriaxone quantification in human plasma has enabled more precise and sensitive analysis, important for clinical and research applications (Herrera-Hidalgo et al., 2020).
Antibiotic Adjuvant Synergy
- The interaction of ceftriaxone with other compounds, such as sulbactam and disodium edetate, has been studied, revealing synergistic effects against multi-drug-resistant bacteria (Chaudhary & Payasi, 2013).
Mecanismo De Acción
Target of Action
Ceftriaxone disodium salt hemiheptahydrate, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the peptidoglycan layer of bacterial cell walls .
Mode of Action
The compound works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .
Biochemical Pathways
By inhibiting the PBPs, ceftriaxone disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . This inhibition prevents peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis .
Pharmacokinetics
Ceftriaxone has a very long half-life compared to other cephalosporins and is highly penetrable into the meninges, eyes, and inner ear . Its long half-life allows for the convenience of daily or twice-daily dosing .
Result of Action
The result of ceftriaxone’s action is the effective killing or slowing of the growth of both Gram-positive and Gram-negative bacteria . It exhibits good activity against multi-drug resistant Enterobacteriaceae .
Action Environment
The action of ceftriaxone can be influenced by environmental factors such as the presence of other bacteria and the specific site of infection. It is generally effective in various locations, such as in the respiratory tract, skin, soft tissue, and urinary tract .
Safety and Hazards
Ceftriaxone disodium salt hemiheptahydrate may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
There is ongoing research into the formulation of Ceftriaxone Sodium, with a focus on evaluating the consistency of ceftriaxone sodium for injection and replicating the formulation . The solution clarity of the formulation, another key aspect, is addressed by controlling the leachable components found in rubber closures used in the packaging . The time to achieve therapeutic efficacy of the preparation could be preliminarily evaluated by determining the rates of salt formation and protein binding .
Propiedades
IUPAC Name |
tetrasodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H18N8O7S3.4Na.7H2O/c2*1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;;;;;;;/h2*5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;;;7*1H2/q;;4*+1;;;;;;;/p-4/b2*24-8-;;;;;;;;;;;/t2*9-,15-;;;;;;;;;;;/m11.........../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVBOYXMBQFGR-MAODNAKNSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(C(=O)N=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)[O-])[O-].CN1N=C(C(=O)N=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N16Na4O21S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73384-59-5 (Parent) | |
| Record name | Ceftriaxone sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104376796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045887 | |
| Record name | Ceftriaxone disodium salt hemiheptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104376-79-6 | |
| Record name | Ceftriaxone sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104376796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftriaxone disodium salt hemiheptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTRIAXONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023Z5BR09K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of ceftriaxone disodium salt hemiheptahydrate and how is it synthesized?
A1: While the abstract doesn't provide the full chemical structure of this compound, it describes its synthesis []. The compound is synthesized by reacting 7-amino-3-{[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4- triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thioester (MAEM) in the presence of a base like trimethylamine. This reaction yields this compound.
Q2: What makes this specific synthesis method advantageous according to the research?
A2: The research highlights that this method provides a more "economical and easy" way to obtain this compound []. This suggests that compared to other potential synthesis routes, this method may be more cost-effective due to factors like cheaper reagents or simpler reaction conditions, making it potentially more suitable for large-scale production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)







![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)




